
1-Propene, 1,2,3-trichloro-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propene, 1,2,3-trichloro-, (E)-, also known as (E)-1,2,3-trichloropropene, is a colorless liquid that is used in the production of various chemicals, including pesticides, pharmaceuticals, and plastics. This chemical compound is highly reactive and has been the subject of numerous scientific studies due to its potential health and environmental impacts.
Wirkmechanismus
The exact mechanism of action of (E)-1,2,3-Trichloropropene is not fully understood. However, it is believed to act as an alkylating agent, which can cause damage to DNA and other cellular components.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to (E)-1,2,3-Trichloropropene can cause a range of biochemical and physiological effects, including respiratory irritation, neurotoxicity, and liver damage. It has also been shown to have carcinogenic effects in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-1,2,3-Trichloropropene has several advantages for use in laboratory experiments, including its high reactivity and ability to form stable intermediates. However, its toxic nature and potential health and environmental impacts must be carefully considered when handling and disposing of this chemical.
Zukünftige Richtungen
There are several future directions for research on (E)-1,2,3-Trichloropropene, including:
1. Further studies on its potential health and environmental impacts, including its effects on wildlife and ecosystems.
2. Development of safer and more sustainable alternatives to (E)-1,2,3-Trichloropropene in the production of various chemicals.
3. Investigation of the potential use of (E)-1,2,3-Trichloropropene in the development of new pharmaceuticals and other products.
4. Studies on the potential for (E)-1,2,3-Trichloropropene to act as a biomarker for exposure to other toxic chemicals.
Synthesemethoden
(E)-1,2,3-Trichloropropene is typically synthesized by the reaction of allyl chloride with chlorine gas in the presence of a catalyst such as aluminum chloride. This process produces a mixture of (E)-1,2,3-trichloropropene and its isomer, (Z)-1,2,3-trichloropropene, which can be separated through distillation.
Wissenschaftliche Forschungsanwendungen
(E)-1,2,3-Trichloropropene has been extensively studied for its potential health and environmental impacts. It has been shown to have toxic effects on both humans and animals, including respiratory and neurological effects.
Eigenschaften
CAS-Nummer |
13116-58-0 |
|---|---|
Produktname |
1-Propene, 1,2,3-trichloro-, (E)- |
Molekularformel |
C3H3Cl3 |
Molekulargewicht |
145.41 g/mol |
IUPAC-Name |
(E)-1,2,3-trichloroprop-1-ene |
InChI |
InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1+ |
InChI-Schlüssel |
HIILBTHBHCLUER-HNQUOIGGSA-N |
Isomerische SMILES |
C(/C(=C\Cl)/Cl)Cl |
SMILES |
C(C(=CCl)Cl)Cl |
Kanonische SMILES |
C(C(=CCl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




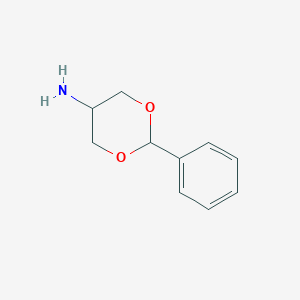
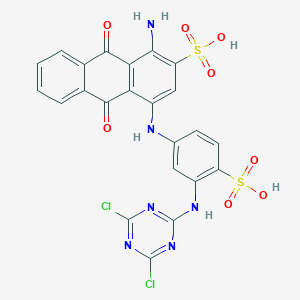

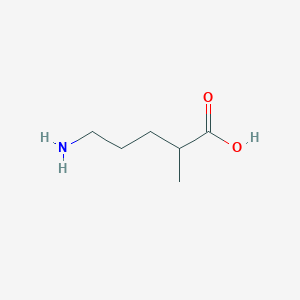
![Hexahydro-1,3,5-tris[3-(oxiranylmethoxy)-1-oxopropyl]-1,3,5-triazine](/img/structure/B78626.png)

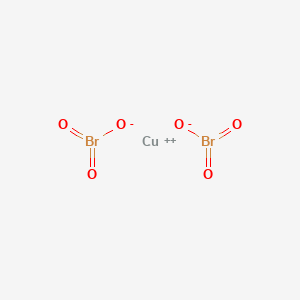
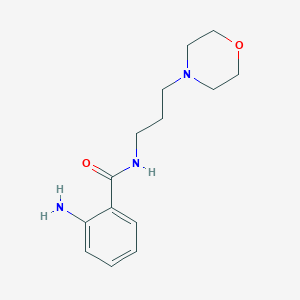
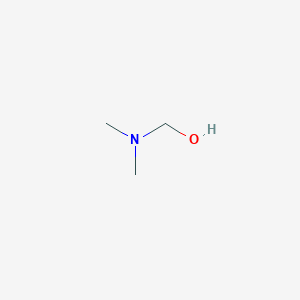
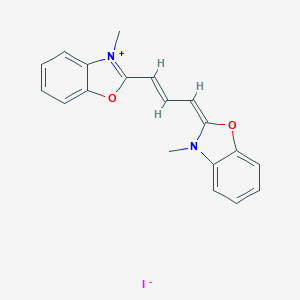
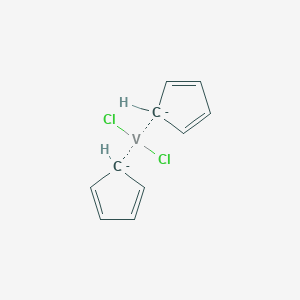

![[(Z)-3-chloroprop-2-enyl] acetate](/img/structure/B78641.png)